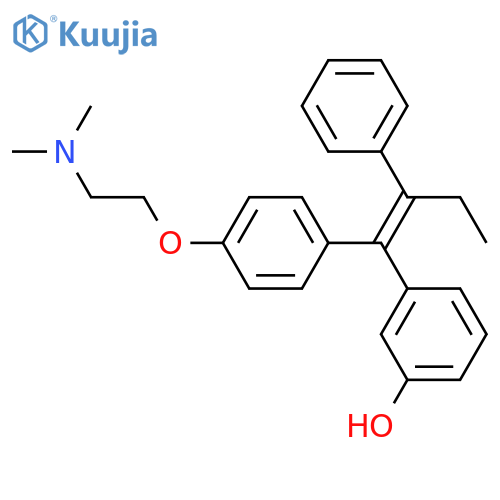

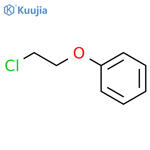

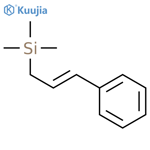

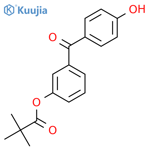

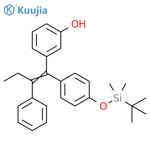

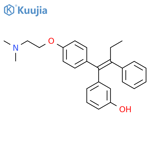

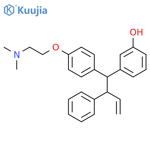

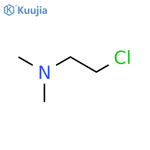

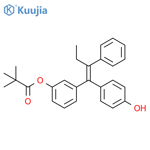

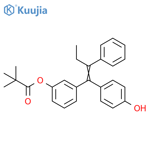

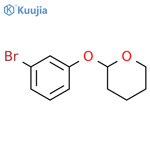

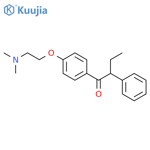

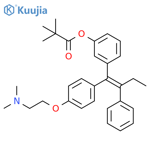

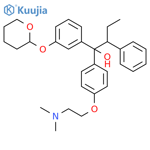

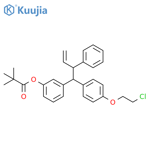

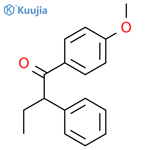

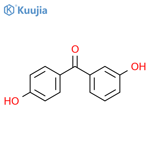

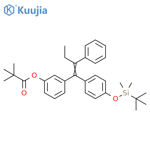

Short-step synthesis of droloxifene via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and β-chlorophenetole

,

Tetrahedron Letters,

2006,

47(10),

1631-1635